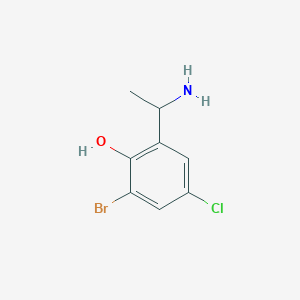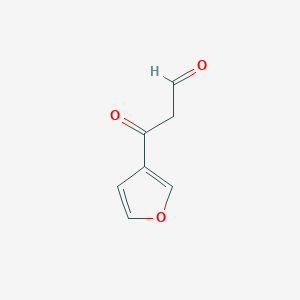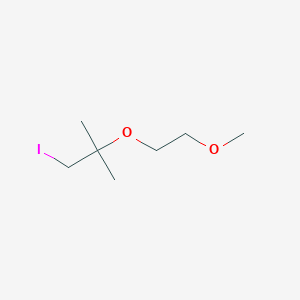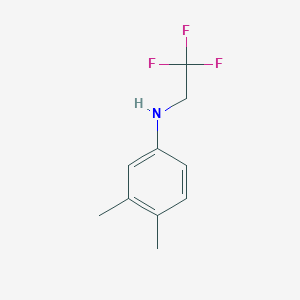
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of two methyl groups attached to the benzene ring and a trifluoroethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3,4-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include catalysts such as iron porphyrin, which facilitates the N-trifluoroethylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
化学反応の分析
Types of Reactions
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted aniline derivatives
科学的研究の応用
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological or chemical systems.
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline include:
- 2,3-dimethyl-N-(2,2,2-trifluoroethyl)aniline
- 4-(2,2,2-trifluoroethyl)aniline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring and the presence of the trifluoroethyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
3,4-dimethyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C10H12F3N/c1-7-3-4-9(5-8(7)2)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
InChIキー |
SSWBHHMBVMJOPN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NCC(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


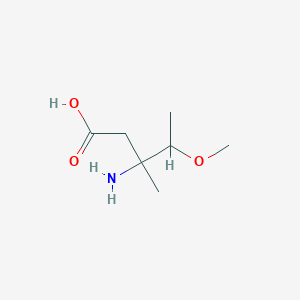
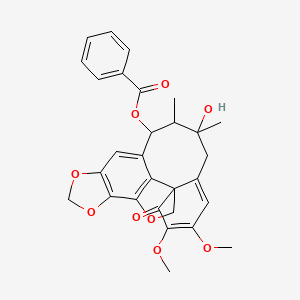
![5-Methyl-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067843.png)
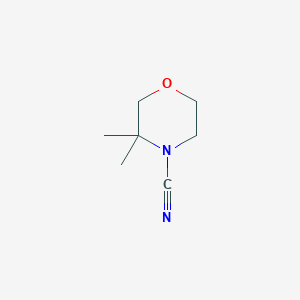
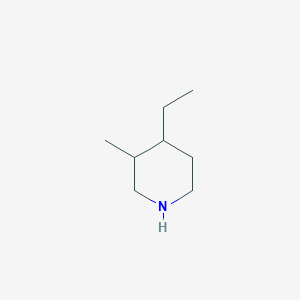
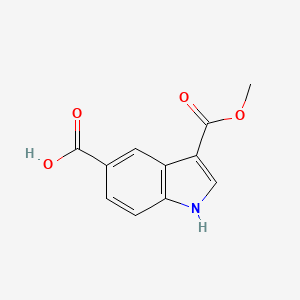
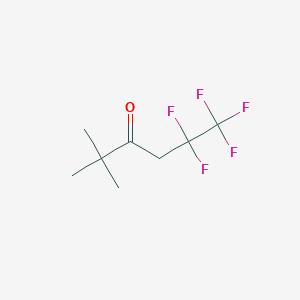
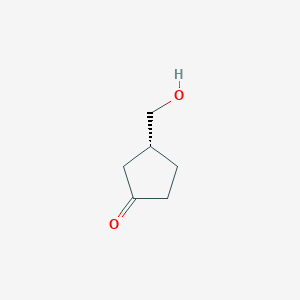
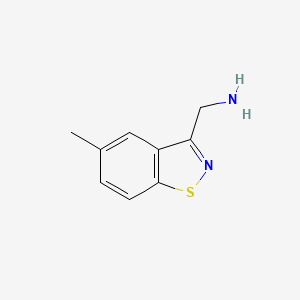
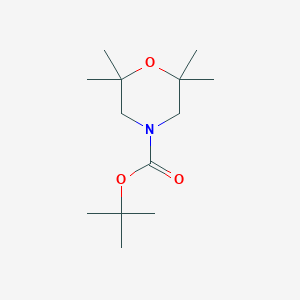
![2-[2-(4-Butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B13067882.png)
